molecular formula C12H24N2O3S B2387888 Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate CAS No. 2402838-88-2

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate

Cat. No.: B2387888
CAS No.: 2402838-88-2
M. Wt: 276.4
InChI Key: IFZYHBNJYBSMDZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C12H24N2O3S. This compound is notable for its unique structure, which includes a tert-butyl group, a sulfonimidoyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with an appropriate sulfonimidoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with nucleophiles, while the pyrrolidine ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(ethylsulfonimidoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(butylsulfonimidoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate is unique due to the presence of the propan-2-ylsulfonimidoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-9(2)18(13,16)10-6-7-14(8-10)11(15)17-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZYHBNJYBSMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=N)(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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